An In-depth Technical Guide to Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
An In-depth Technical Guide to Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its characteristics, handling, and potential applications.
Chemical Identity and Molecular Structure
Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate is a substituted indole derivative with a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol .[1][2] Its structure features a bromo substituent at the 6-position, a formyl group at the 3-position, and a methyl carboxylate group at the 4-position of the indole ring.
Structure:
CAS Number: 1353636-63-1[1][2]
Physicochemical Properties
This compound is typically supplied as a solid with a purity of approximately 97%.[1] While a specific experimental melting point is not widely reported in the literature, related bromo-methyl-indole derivatives exhibit melting points in the range of 79-82°C, suggesting a similar melting range for this compound. Predicted physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₃ | [1][2] |
| Molecular Weight | 282.09 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | ~97% | [1] |
| Boiling Point (Predicted) | 451.0 ± 40.0 °C | |
| Density (Predicted) | 1.682 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.37 ± 0.30 |
Solubility: Specific solubility data for Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate is not readily available. However, based on the solubility of related indole carboxylates, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. Its solubility in non-polar solvents is likely to be limited.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for this specific molecule is not publicly available. However, based on the known spectral characteristics of similar substituted indoles, the following ¹H NMR, ¹³C NMR, and mass spectrometry data can be predicted.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the formyl proton, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo, formyl, and carboxylate groups.
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N-H proton: A broad singlet typically downfield (δ 10-12 ppm).
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Formyl proton (-CHO): A singlet in the aldehydic region (δ 9-10 ppm).
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Indole ring protons: Aromatic protons on the indole nucleus will appear as doublets or multiplets in the aromatic region (δ 7-8.5 ppm). The specific coupling patterns will depend on their positions relative to the substituents.
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Methyl ester protons (-OCH₃): A sharp singlet around δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the indole ring carbons, the formyl carbon, the ester carbonyl carbon, and the methyl ester carbon.
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Carbonyl carbons (C=O): The formyl and ester carbonyl carbons are expected to resonate in the downfield region (δ 160-190 ppm).
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Indole ring carbons: Aromatic carbons will appear in the range of δ 100-140 ppm. The carbon attached to the bromine atom will be influenced by the halogen's electronegativity.
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Methyl ester carbon (-OCH₃): A signal around δ 50-55 ppm.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the bromine atom ([M+2]⁺ with nearly equal intensity to the [M]⁺ peak). Fragmentation patterns would likely involve the loss of the formyl group, the methoxy group, and other small fragments.
Synthesis and Reactivity
Synthesis: A plausible synthetic route to Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate involves the Vilsmeier-Haack formylation of Methyl 6-bromo-1H-indole-4-carboxylate. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4]
The reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3] The starting material, Methyl 6-bromo-1H-indole-4-carboxylate, can be synthesized through various methods reported for indole carboxylates.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of an indole-4-carboxylate.
Detailed Protocol:
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In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C.
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Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for a designated period to allow for the formation of the Vilsmeier reagent.
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Add a solution of Methyl 6-bromo-1H-indole-4-carboxylate in DMF to the Vilsmeier reagent at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water or an aqueous solution of sodium acetate.
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Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate.
Reactivity: The presence of multiple functional groups—a formyl group, a methyl ester, and a bromine atom—on the indole scaffold makes this molecule a versatile intermediate for further chemical transformations.
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The formyl group can undergo various reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig).
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The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives like amides or other esters.
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The bromine atom can be a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 6-position of the indole ring.
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The indole N-H can be alkylated or acylated under appropriate basic conditions.
Safety and Handling
Hazard Identification (based on related compounds):
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May be harmful if swallowed, in contact with skin, or if inhaled.
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May cause skin, eye, and respiratory tract irritation.
Recommended Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid Measures:
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In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
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In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Logical Relationship of Safety Protocols:
Caption: Interrelation of safety measures for handling chemical reagents.
Applications in Research and Development
Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate is a valuable building block for the synthesis of a variety of complex heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The functional groups on this molecule provide multiple points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
References
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CP Lab Safety. methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, min 97%, 1 gram. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
